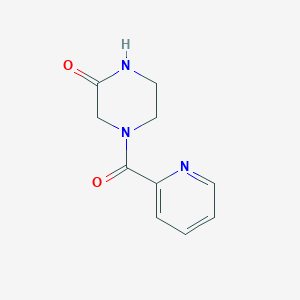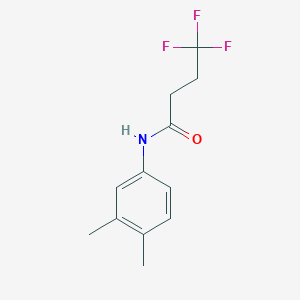![molecular formula C19H22F4N6 B12239359 6-cyclopropyl-5-fluoro-N-methyl-N-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)pyrimidin-4-amine](/img/structure/B12239359.png)
6-cyclopropyl-5-fluoro-N-methyl-N-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-cyclopropyl-5-fluoro-N-methyl-N-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)pyrimidin-4-amine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopropyl group, a fluorine atom, and a trifluoromethyl-substituted pyrimidine ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyclopropyl-5-fluoro-N-methyl-N-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)pyrimidin-4-amine typically involves multiple steps, starting from commercially available precursors. The process may include:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Cyclopropyl Group Addition: The cyclopropyl group can be introduced via cyclopropanation reactions, typically using diazo compounds and transition metal catalysts.
Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and piperidine moieties, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the pyrimidine ring or the fluorine-substituted positions using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or trifluoromethyl positions, often using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, the compound may serve as a probe to study the interactions of fluorinated and trifluoromethylated compounds with biological macromolecules. Its structure could help in understanding the role of these functional groups in biological systems.
Medicine
In medicine, the compound has potential as a lead compound for drug development. Its unique structure could be optimized to enhance its pharmacological properties, making it a candidate for treating various diseases.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as increased stability or reactivity. It may also find applications in the agrochemical industry as a potential pesticide or herbicide.
Mechanism of Action
The mechanism of action of 6-cyclopropyl-5-fluoro-N-methyl-N-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)pyrimidin-4-amine likely involves interactions with specific molecular targets such as enzymes or receptors. The fluorine and trifluoromethyl groups can enhance binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions. The compound may also modulate signaling pathways by inhibiting or activating key enzymes.
Comparison with Similar Compounds
Similar Compounds
6-cyclopropyl-5-fluoro-N-methyl-N-(pyrimidin-4-yl)pyrimidin-4-amine: Lacks the trifluoromethyl and piperidine groups, which may reduce its biological activity.
5-fluoro-N-methyl-N-(pyrimidin-4-yl)pyrimidin-4-amine: Lacks the cyclopropyl and trifluoromethyl groups, potentially altering its chemical reactivity and biological properties.
6-cyclopropyl-5-fluoro-N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine: Lacks the trifluoromethyl group, which may affect its binding affinity and selectivity.
Uniqueness
The presence of both the trifluoromethyl and cyclopropyl groups in 6-cyclopropyl-5-fluoro-N-methyl-N-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)pyrimidin-4-amine makes it unique compared to similar compounds. These groups can significantly enhance its chemical stability, biological activity, and potential as a lead compound for drug development.
Properties
Molecular Formula |
C19H22F4N6 |
|---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
6-cyclopropyl-5-fluoro-N-methyl-N-[[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]methyl]pyrimidin-4-amine |
InChI |
InChI=1S/C19H22F4N6/c1-28(18-16(20)17(13-2-3-13)26-11-27-18)9-12-4-6-29(7-5-12)15-8-14(19(21,22)23)24-10-25-15/h8,10-13H,2-7,9H2,1H3 |
InChI Key |
MLQUDZVOXZGPPI-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1CCN(CC1)C2=NC=NC(=C2)C(F)(F)F)C3=NC=NC(=C3F)C4CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Fluoro-2-{[2-(2-methyl-1,3-thiazole-4-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine](/img/structure/B12239278.png)
![N-[(4-sulfamoylphenyl)methyl]-4-(trifluoromethyl)pyrimidine-2-carboxamide](/img/structure/B12239282.png)
![2-[4-(4-Fluorophenyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B12239290.png)

![5-Fluoro-4-methyl-6-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyrimidine](/img/structure/B12239312.png)
![N-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]aniline](/img/structure/B12239317.png)
![{[3-Cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}(phenyl)acetic acid](/img/structure/B12239320.png)
![5-fluoro-2-{[2-(1H-pyrazole-3-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine](/img/structure/B12239332.png)
![3-{[4-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]methyl}benzonitrile](/img/structure/B12239333.png)

![1-(2-Methoxyphenyl)-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine](/img/structure/B12239349.png)
![N-{1-[2-oxo-2-(piperidin-1-yl)ethyl]piperidin-3-yl}cyclopropanecarboxamide](/img/structure/B12239354.png)
![4-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-5,6-dimethyl-2-(methylsulfanyl)pyrimidine](/img/structure/B12239358.png)
![1-(Cyclopropanesulfonyl)-4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine](/img/structure/B12239361.png)
